An In-depth Technical Guide to Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
An In-depth Technical Guide to Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS Number: 1221288-25-0
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, and critical applications in modern therapeutic discovery, particularly in the fields of targeted protein degradation and kinase inhibition.
Introduction: A Versatile Scaffold in Medicinal Chemistry
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. Its structure, featuring a pyrazolo[3,4-b]pyridine core, is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] The presence of an iodine atom at the 3-position and a methyl ester at the 5-position provides two orthogonal handles for chemical modification. The iodine atom is particularly valuable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space around the core. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other modifications.
This strategic combination of reactive sites makes this compound a valuable starting material for the synthesis of compound libraries and the development of highly specific and potent therapeutic agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 1221288-25-0 | [3][4][5][6][7][8] |
| Molecular Formula | C₈H₆IN₃O₂ | [3][4][7][9] |
| Molecular Weight | 303.06 g/mol | [3][4][7][9] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4][7] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C or room temperature. | [3][4][7] |
Synthesis of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Proposed Synthetic Pathway
A logical approach involves the initial construction of the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid core, followed by iodination and final esterification.
Caption: Proposed synthetic workflow for the target compound.
Key Experimental Protocols
The synthesis of the core structure can be adapted from known procedures for similar scaffolds.[9][10] A subsequent iodination step at the 3-position of the pyrazole ring is a crucial transformation. A well-established method for the direct iodination of the related 1H-pyrazolo[3,4-b]pyridine has been reported and can be adapted.[5]
Protocol: Iodination of 1H-pyrazolo[3,4-b]pyridine (Illustrative)
-
Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium hydroxide (KOH), to the solution.
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Iodine Addition: Slowly add a solution of iodine in DMF to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a designated period (e.g., 2 hours), monitoring the reaction progress by an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into brine and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[5]
Causality: The use of a base is critical to deprotonate the pyrazole nitrogen, which activates the heterocyclic ring towards electrophilic substitution by iodine.
The final step is the esterification of the carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation, particularly for aromatic carboxylic acids.[11][12]
Protocol: Fischer Esterification of a Pyridine Carboxylic Acid (General)
-
Reaction Setup: Suspend the 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the mixture.[11][13]
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction can be monitored by TLC.
-
Neutralization: After cooling to room temperature, carefully neutralize the acid catalyst with a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The resulting crude ester can be purified by column chromatography or recrystallization.[11]
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of excess alcohol shifts the reaction equilibrium towards the product side, maximizing the yield of the desired ester.[12]
Applications in Drug Discovery
The unique structural features of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate make it a highly sought-after building block in two cutting-edge areas of drug discovery: targeted protein degradation and kinase inhibition.
Building Block for PROTACs (Proteolysis-Targeting Chimeras)
This compound is explicitly categorized as a "Protein Degrader Building Block".[7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[14][15] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves as a versatile scaffold for the synthesis of the POI ligand. The iodine atom allows for the attachment of various chemical moieties via cross-coupling reactions to achieve high-affinity binding to the target protein. The ester group can be hydrolyzed to a carboxylic acid to serve as an attachment point for the linker.
Caption: Role in PROTAC synthesis.
Scaffold for Kinase Inhibitors
The 1H-pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in the development of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of various kinases, such as TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK).[8][16] For example, a study identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, with one compound exhibiting an IC₅₀ value of 0.2 nM.[8]
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate provides an excellent starting point for the synthesis of such inhibitors. The iodine atom can be functionalized to introduce substituents that interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Caption: Mechanism of kinase inhibition.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Hazard Identification: [3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Recommended Precautions: [3][17]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First-Aid Measures: [3]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3]
Conclusion
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a high-value chemical intermediate with significant potential in modern drug discovery. Its well-defined structure, featuring strategically placed functional groups, provides medicinal chemists with a versatile platform for the synthesis of sophisticated molecules. Its demonstrated utility as a building block for PROTACs and as a scaffold for kinase inhibitors places it at the forefront of research into novel therapeutics for a range of diseases, including cancer and inflammatory disorders. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in the laboratory.
References
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Chen, I. H., et al. (2013). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1575. Available at: [Link]
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Lead Sciences. Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]
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Kim, M., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5551-5555. Available at: [Link]
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CP Lab Safety. methyl 3-iodo-1H-pyrazolo[3, 4-b]pyridine-5-carboxylate, min 97%, 1 gram. Retrieved from [Link]
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Quiroga, J., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(18), 4267. Available at: [Link]
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Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1488-1502. Available at: [Link]
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Al-Otaibi, J. S., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports, 13(1), 664. Available at: [Link]
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